molecular formula C7H10ClN3O B1463123 4-Chloro-6-isopropoxypyrimidin-2-amine CAS No. 89728-45-0

4-Chloro-6-isopropoxypyrimidin-2-amine

Cat. No. B1463123
CAS RN: 89728-45-0
M. Wt: 187.63 g/mol
InChI Key: ARASNEQOASNLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-isopropoxypyrimidin-2-amine (abbreviated as CIPMA) is an organic compound that belongs to the group of pyrimidine derivatives. It has a molecular formula of C7H10ClN3O and a molecular weight of 187.63 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-isopropoxypyrimidin-2-amine consists of a pyrimidine ring with chlorine, isopropoxy, and amine functional groups attached .

Scientific Research Applications

Analytical Methods for Biogenic Amines

Biogenic amines (BAs) in foods are analyzed due to their importance in food safety and hygiene. The analytical methods used for quantification of BAs mainly rely on chromatographic methods, including high-performance liquid chromatography (HPLC), which is often employed due to its accuracy and reliability for BA analysis. This analysis is crucial for understanding the freshness or spoilage of food, which might indirectly relate to the research or industrial applications of similar compounds (Önal, 2007).

Amine-functionalized Metal–organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis methods, structures, and potential applications of these MOFs highlight the importance of amine-functionalization in enhancing CO2 sorption capacity and separation performance, which might be relevant to the environmental applications of "4-Chloro-6-isopropoxypyrimidin-2-amine" (Lin, Kong, & Chen, 2016).

Chemically Reactive Surfaces for Biomolecule Immobilization

Plasma methods for generating chemically reactive surfaces for biomolecule immobilization discuss the use of plasma surface treatments to create surfaces containing reactive chemical groups, such as amines. These surfaces are used for the covalent immobilization of molecules or polymers that can exert bio-specific interfacial responses, indicating the importance of amine groups in the development of biomaterials and medical devices (Siow, Britcher, Kumar, & Griesser, 2006).

Safety And Hazards

While specific safety data for 4-Chloro-6-isopropoxypyrimidin-2-amine is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective clothing and working in a well-ventilated area .

Future Directions

4-Chloro-6-isopropoxypyrimidin-2-amine and other pyrimidine derivatives have potential applications in various fields, including materials chemistry, pharmaceuticals, and agrochemicals. Future research may focus on exploring these applications further and developing new synthetic methods .

properties

IUPAC Name

4-chloro-6-propan-2-yloxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-4(2)12-6-3-5(8)10-7(9)11-6/h3-4H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARASNEQOASNLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672496
Record name 4-Chloro-6-[(propan-2-yl)oxy]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-isopropoxypyrimidin-2-amine

CAS RN

89728-45-0
Record name 4-Chloro-6-[(propan-2-yl)oxy]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-isopropoxypyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-isopropoxypyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-isopropoxypyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-isopropoxypyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-isopropoxypyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-isopropoxypyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.